molecular formula C20H34N4Sn B12532493 5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole CAS No. 683270-46-4

5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole

Cat. No.: B12532493
CAS No.: 683270-46-4
M. Wt: 449.2 g/mol
InChI Key: MZZABUPIVXMJLA-UHFFFAOYSA-N
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Description

5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This compound is characterized by the presence of a tributylstannyl group and a 2-methylphenyl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole typically involves the reaction of 2-methylphenylhydrazine with tributyltin azide under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the tetrazole ring. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced tetrazole derivatives.

    Substitution: The tributylstannyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other tetrazole derivatives and organotin compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-(2-Methylphenyl)-1-(tributylstannyl)-1H-tetrazole can be compared with other similar compounds, such as:

    5-Phenyl-1-(tributylstannyl)-1H-tetrazole: Similar structure but with a phenyl group instead of a 2-methylphenyl group.

    5-(2-Chlorophenyl)-1-(tributylstannyl)-1H-tetrazole: Similar structure but with a 2-chlorophenyl group instead of a 2-methylphenyl group.

    5-(2-Methylphenyl)-1-(trimethylstannyl)-1H-tetrazole: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

683270-46-4

Molecular Formula

C20H34N4Sn

Molecular Weight

449.2 g/mol

IUPAC Name

tributyl-[5-(2-methylphenyl)tetrazol-1-yl]stannane

InChI

InChI=1S/C8H7N4.3C4H9.Sn/c1-6-4-2-3-5-7(6)8-9-11-12-10-8;3*1-3-4-2;/h2-5H,1H3;3*1,3-4H2,2H3;/q-1;;;;+1

InChI Key

MZZABUPIVXMJLA-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)N1C(=NN=N1)C2=CC=CC=C2C

Origin of Product

United States

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